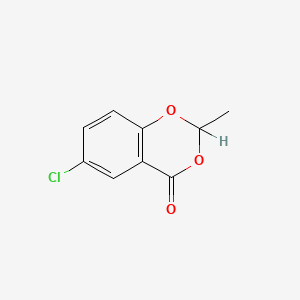
6-Chloro-2-methyl-1,3-benzodioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-1,3-benzodioxin-4-one is an organic compound with the molecular formula C9H7ClO3. It is a member of the benzodioxin family, characterized by a dioxin ring fused to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1,3-benzodioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. This method allows for the direct synthesis of 1,3-benzodioxin-4-one derivatives at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
6-Chloro-2-methyl-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted benzodioxin derivatives, which can be further utilized in different chemical processes .
科学研究应用
6-Chloro-2-methyl-1,3-benzodioxin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 6-Chloro-2-methyl-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .
相似化合物的比较
Similar Compounds
- 6-Chloro-3-(4-methyl-2-oxopentyl)-1,4-benzoxazin-2-one
- 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
- 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6-Chloro-2-methyl-1,3-benzodioxin-4-one is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the benzodioxin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
63917-57-7 |
|---|---|
分子式 |
C9H7ClO3 |
分子量 |
198.60 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C9H7ClO3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-5H,1H3 |
InChI 键 |
UWKGXWZKOXUGDG-UHFFFAOYSA-N |
规范 SMILES |
CC1OC2=C(C=C(C=C2)Cl)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


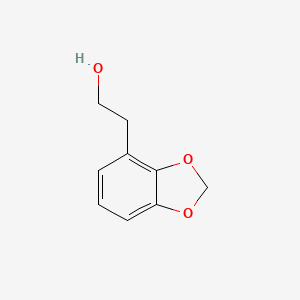
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
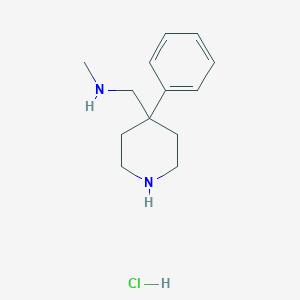
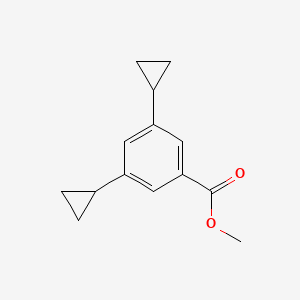
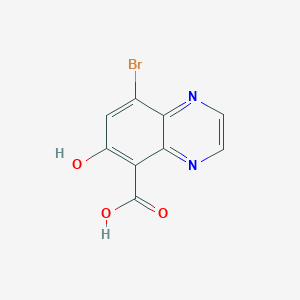
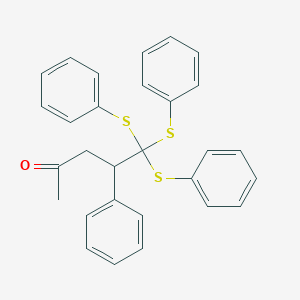
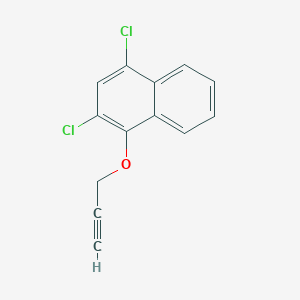
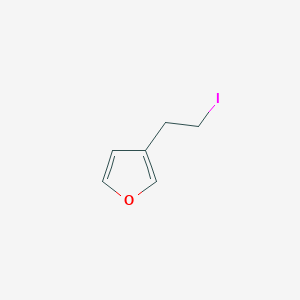
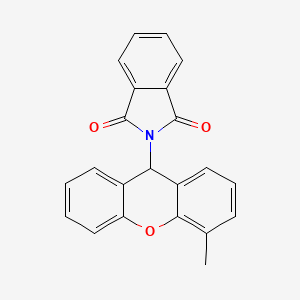
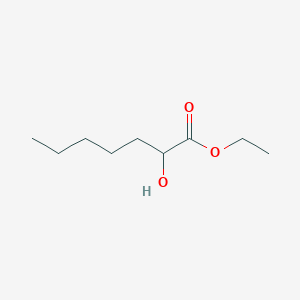
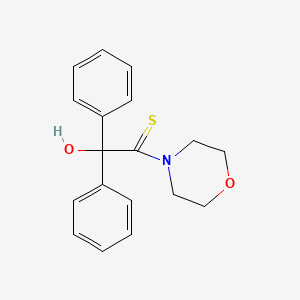
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
